molecular formula C14H19N3 B11876308 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine

1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine

Cat. No.: B11876308
M. Wt: 229.32 g/mol
InChI Key: CFJSTCSYECXWIB-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine is a chemical compound that has garnered interest in various fields of scientific research This compound features an indole core, which is a common structure in many biologically active molecules, and a piperidine moiety, which is often found in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine typically involves the reaction of an indole derivative with a piperidine derivative. One common method involves the use of 1-methylpiperidine and an indole-6-amine precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a suitable solvent, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, while the piperidine moiety can enhance its binding affinity and selectivity. These interactions can modulate biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 4-(1-Methylpiperidin-4-yl)oxy aniline
  • 4-(4-Methylpiperidin-1-yl)aniline

Uniqueness

1-(1-Methylpiperidin-4-yl)-1H-indol-6-amine is unique due to its combination of an indole core and a piperidine moiety. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)indol-6-amine

InChI

InChI=1S/C14H19N3/c1-16-7-5-13(6-8-16)17-9-4-11-2-3-12(15)10-14(11)17/h2-4,9-10,13H,5-8,15H2,1H3

InChI Key

CFJSTCSYECXWIB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=CC3=C2C=C(C=C3)N

Origin of Product

United States

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